2-(3-氨基吡啶-4-基)乙酸乙酯

描述

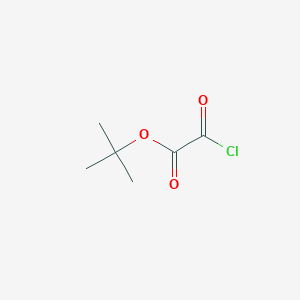

Ethyl 2-(3-aminopyridin-4-yl)acetate is a chemical compound that is part of a broader class of compounds known for their potential applications in pharmaceuticals and materials science. The compound features a pyridine ring, which is a basic structural unit in many biologically active compounds, linked to an ethyl acetate moiety. This structure is of interest due to its potential reactivity and the ability to form various derivatives with potential therapeutic properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates were synthesized using 2-aminopyridine, Meldrum’s acid, and aryl glyoxals. The reaction conditions involved the use of ethanol and acetic acid as a catalyst, with the process being carried out under reflux and microwave conditions . This method could potentially be adapted for the synthesis of ethyl 2-(3-aminopyridin-4-yl)acetate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(3-aminopyridin-4-yl)acetate has been characterized using various spectroscopic techniques. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined using X-ray crystallography, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of the aminopyridine moiety allows for various chemical transformations. In related research, ethyl 2-chloroacetate was used to synthesize derivatives by condensation with other reactive groups . The aminopyridine part of the molecule can also undergo reactions with different electrophiles to create a variety of derivatives, as demonstrated in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(3-aminopyridin-4-yl)acetate and its derivatives can be inferred from related compounds. For instance, the crystal structure and non-covalent interactions play a significant role in the molecular packing and stability of these molecules . Spectroscopic methods such as NMR and X-ray crystallography provide detailed information about the molecular structure, which is essential for predicting the physical properties and reactivity .

科学研究应用

有机合成与反应性2-(3-氨基吡啶-4-基)乙酸乙酯用于合成各种杂环化合物。例如,Asadi 等人(2021 年)展示了其在通过与芳基乙二醛或芳基醛反应合成 2-(3-芳基咪唑并[1,2-a]吡啶-2-基)乙酸乙酯和 3-芳基-3-(吡啶-2-氨基)丙酸乙酯中的用途,展示了其在有机合成中的反应性和多功能性 Asadi 等人,2021 年.

金属配合物的配体开发Zong 等人(2008 年)探索了从 2-氨基吡啶开始合成含有 4-羧基-1,8-萘啶-2-基部分的双齿和三齿配体。这项研究突出了该化合物在开发金属配合物配体中的作用,这可以增强这些配合物的光学和电子性质 Zong 等人,2008 年.

光物理性质Ershov 等人(2019 年)报道了新型 5,6-二取代的 3-氨基-4-氰基噻吩并[2,3-b]吡啶-2-羧酸乙酯的合成和光谱荧光性质。这项研究揭示了 2-(3-氨基吡啶-4-基)乙酸乙酯衍生物在光物理研究中的应用潜力,提供了化学结构与光谱性质之间关系的见解 Ershov 等人,2019 年.

酶抑制研究由 N-芳基噻唑-2-胺合成的系列 2-[芳基(噻唑-2-基)氨基]乙酸乙酯显示出显着的酶抑制活性,突出了该化学物质在开发潜在治疗剂中的效用 Ayesha Babar 等人,2017 年.

促进小鼠记忆李明珠(2012 年)研究了 2-[1-(吡啶-2-基)乙氧基]乙酰胺对小鼠学习和记忆的影响。这项工作强调了 2-(3-氨基吡啶-4-基)乙酸乙酯衍生物在创造可以调节认知功能的化合物方面的潜力 李明珠,2012 年.

安全和危害

未来方向

The future directions for Ethyl 2-(3-aminopyridin-4-YL)acetate could involve further exploration of its potential in medicinal chemistry, biology, and chemical biology. The development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity is a potential area of interest .

属性

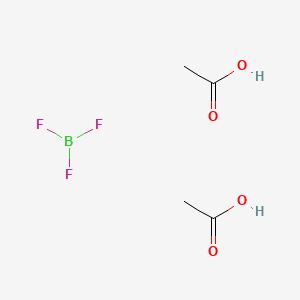

IUPAC Name |

ethyl 2-(3-aminopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJVPWFOTVTANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496832 | |

| Record name | Ethyl (3-aminopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-aminopyridin-4-YL)acetate | |

CAS RN |

65645-57-0 | |

| Record name | Ethyl 3-amino-4-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65645-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-aminopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)

![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)